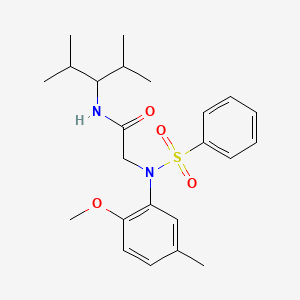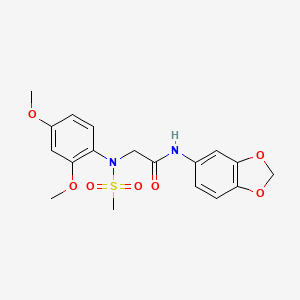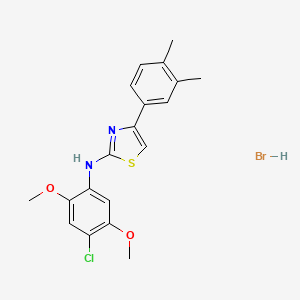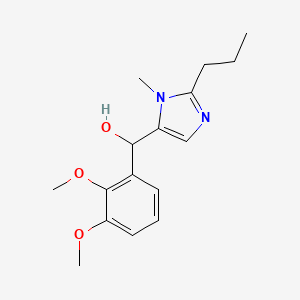
N-(2-benzylphenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-benzylphenyl)methanesulfonamide, also known as benzydamine, is a nonsteroidal anti-inflammatory drug (NSAID) that has been used for the treatment of various inflammatory conditions. It was first synthesized in the 1960s and has since been used for its anti-inflammatory, analgesic, and local anesthetic properties.
Mécanisme D'action
The exact mechanism of action of N-(2-benzylphenyl)methanesulfonamide is not fully understood. However, it is believed to work by inhibiting the synthesis of prostaglandins and leukotrienes, which are involved in the inflammatory response. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
Benzydamine has been shown to have anti-inflammatory, analgesic, and local anesthetic properties. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-benzylphenyl)methanesulfonamide in lab experiments is its high potency and selectivity for COX-2. Additionally, it has been shown to have a good safety profile and low toxicity. However, one of the limitations of using N-(2-benzylphenyl)methanesulfonamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-(2-benzylphenyl)methanesulfonamide. One potential area of research is the development of new formulations that improve its solubility and bioavailability. Additionally, there is a need for further studies on the mechanism of action of N-(2-benzylphenyl)methanesulfonamide and its potential use in the treatment of other inflammatory conditions. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-(2-benzylphenyl)methanesulfonamide in humans.
Conclusion
In conclusion, N-(2-benzylphenyl)methanesulfonamide is a nonsteroidal anti-inflammatory drug that has been extensively studied for its anti-inflammatory, analgesic, and local anesthetic properties. Its mechanism of action involves the inhibition of prostaglandin and leukotriene synthesis, as well as the inhibition of COX-2 activity. While it has several advantages for lab experiments, such as its high potency and selectivity for COX-2, it also has limitations, such as its limited solubility in water. There are several future directions for the research on N-(2-benzylphenyl)methanesulfonamide, including the development of new formulations and clinical trials to evaluate its safety and efficacy in humans.
Méthodes De Synthèse
The synthesis of N-(2-benzylphenyl)methanesulfonamide involves the reaction of 2-benzylphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to give N-(2-benzylphenyl)methanesulfonamide. The yield of this reaction is typically high, and the purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
Benzydamine has been extensively studied for its anti-inflammatory and analgesic properties. It has been used to treat various conditions such as sore throat, mouth ulcers, and rheumatoid arthritis. Additionally, it has been shown to have local anesthetic properties, making it useful for the treatment of pain associated with dental procedures.
Propriétés
IUPAC Name |
N-(2-benzylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-18(16,17)15-14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQHTOAITZQOGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-isobutyl-3-(2-pyridinylmethyl)-8-[4-(1-pyrrolidinyl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5197851.png)

![4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5197872.png)
![3-[(diethylamino)sulfonyl]-4-methyl-N-(4-nitrophenyl)benzamide](/img/structure/B5197873.png)





![1-[2-(3-fluorophenyl)ethyl]-N-[(3-methyl-5-isoxazolyl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5197919.png)

![3,3-dimethyl-1-[2-(2-pyridinyl)hydrazino]-3,4-dihydroisoquinoline](/img/structure/B5197927.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5197934.png)
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5197948.png)